molecular formula C17H16N2O2 B4231709 N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide

N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B4231709
M. Wt: 280.32 g/mol
InChI Key: KXYZJRIKHPSMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide, also known as CR845, is a non-opioid analgesic drug that is currently being developed for the treatment of acute and chronic pain. It belongs to a class of drugs called kappa opioid receptor agonists, which are known to produce analgesic effects without the negative side effects associated with traditional opioid drugs.

Mechanism of Action

N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide works by binding to kappa opioid receptors in the brain and spinal cord, which are involved in the regulation of pain and inflammation. By activating these receptors, this compound produces analgesic and anti-inflammatory effects without the negative side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound produces analgesic effects in both animal models and humans. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional opioid drugs.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide is its ability to produce analgesic effects without the negative side effects associated with traditional opioid drugs. This makes it a promising alternative for the treatment of acute and chronic pain. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a long-term treatment for chronic pain.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide. One area of focus is the development of new formulations of the drug that can prolong its half-life and improve its effectiveness as a long-term treatment for chronic pain. Additionally, further research is needed to fully understand the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory conditions such as arthritis. Finally, there is a need for additional clinical trials to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide has been the subject of extensive scientific research, with studies showing its potential as a non-addictive alternative to traditional opioid drugs for the treatment of acute and chronic pain. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-9-15(10-8-12)21-13(2)17(20)19-16-6-4-3-5-14(16)11-18/h3-10,13H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYZJRIKHPSMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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